![molecular formula C11H9NO3 B1623270 N,3-dihydroxynaphthalene-2-carboxamide CAS No. 22974-74-9](/img/structure/B1623270.png)
N,3-dihydroxynaphthalene-2-carboxamide
Overview
Description
Synthesis Analysis
“N,3-dihydroxynaphthalene-2-carboxamide” can be synthesized through several methods, including the reduction of the corresponding nitro compound and carboxylation of the resulting amine. A series of twenty-two novel N - (disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives was synthesized and characterized as potential antimicrobial agents .Molecular Structure Analysis
The molecular formula of “N,3-dihydroxynaphthalene-2-carboxamide” is C11H9NO3 . It has an average mass of 203.194 Da and a monoisotopic mass of 203.058243 Da .Chemical Reactions Analysis
“N,3-dihydroxynaphthalene-2-carboxamide” has demonstrated potential in the treatment of other conditions such as fatigue and depression. It showed submicromolar (MICs 0.16–0.68 µM) activity against methicillin-resistant Staphylococcus aureus isolates .Scientific Research Applications
Antimicrobial Activity
Several derivatives of N,3-dihydroxynaphthalene-2-carboxamide have shown significant antimicrobial activity. For instance, specific compounds have demonstrated higher activity against methicillin-resistant Staphylococcus aureus (MRSA) strains and Mycobacterium tuberculosis than standard treatments like ampicillin or rifampicin. Notably, N-[2-(but-2-yloxy)-phenyl]-3-hydroxynaphthalene-2-carboxamide exhibited enhanced antimycobacterial activity against M. avium subsp. paratuberculosis compared to rifampicin, suggesting potential applications in treating tuberculosis and other mycobacterial infections without significant cytotoxicity to human cells (Goněc et al., 2015).
Photosynthetic Electron Transport Inhibition
The inhibition of photosynthetic electron transport (PET) in spinach chloroplasts by derivatives of N,3-dihydroxynaphthalene-2-carboxamide highlights their potential as herbicidal agents. Specifically, compounds like N-(3-Ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide were found to be potent PET inhibitors, indicating their utility in agricultural settings to control unwanted plant growth (Goněc et al., 2017).
Antitrypanosomal Activity
The antitrypanosomal activity of 3-hydroxynaphthalene-2-carboxanilides against Trypanosoma brucei brucei suggests potential applications in treating trypanosomiasis. Compounds with specific trifluoromethylphenyl substitutions exhibited high biological activity, making them candidates for further research in antitrypanosomal therapeutics (Kos et al., 2018).
Mechanism of Action
Target of Action
N,3-Dihydroxynaphthalene-2-carboxamide (DHNCA) has been characterized as a potential antimicrobial agent . The primary targets of DHNCA are methicillin-resistant Staphylococcus aureus (MRSA) isolates and Mycobacterium tuberculosis .
Mode of Action
It has been observed that certain derivatives of dhnca show submicromolar activity against mrsa isolates . This suggests that DHNCA may interact with its targets in a way that inhibits their growth or survival.
Result of Action
DHNCA and its derivatives have demonstrated antimicrobial activity against MRSA isolates and M. tuberculosis . This suggests that the compound’s action results in the inhibition of these microorganisms.
properties
IUPAC Name |
N,3-dihydroxynaphthalene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c13-10-6-8-4-2-1-3-7(8)5-9(10)11(14)12-15/h1-6,13,15H,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXHPRFAVBFDIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80414929 | |
Record name | N,3-dihydroxynaphthalene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80414929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,3-dihydroxynaphthalene-2-carboxamide | |
CAS RN |
22974-74-9 | |
Record name | N,3-dihydroxynaphthalene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80414929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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